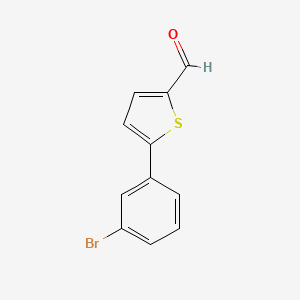

5-(3-Bromophenyl)thiophene-2-carbaldehyde

Descripción general

Descripción

5-(3-Bromophenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H7BrOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, along with an aldehyde functional group at the second position of the thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)thiophene-2-carbaldehyde typically involves the bromination of phenylthiophene followed by formylation. One common method is the bromination of 3-phenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylthiophene is then subjected to a formylation reaction using a Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Boronic acids, palladium catalysts

Major Products:

Oxidation: 5-(3-Bromophenyl)thiophene-2-carboxylic acid

Reduction: 5-(3-Bromophenyl)thiophene-2-methanol

Substitution: Various biaryl compounds depending on the boronic acid used

Aplicaciones Científicas De Investigación

Organic Synthesis

5-(3-Bromophenyl)thiophene-2-carbaldehyde serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, making it useful in creating complex molecules.

Synthesis of Schiff Bases

Schiff bases derived from this compound exhibit notable biological activities. For instance, one study reported the synthesis of novel Schiff bases that demonstrated antimicrobial and antioxidant properties. The synthesis involved the reaction of the aldehyde with amines under controlled conditions, yielding compounds with significant efficacy against various pathogens .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Schiff Base 1 | 73 | Antimicrobial |

| Schiff Base 2 | 68 | Antioxidant |

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in targeting various biological pathways.

Anticancer Activity

Research indicates that derivatives of this compound possess anticancer properties. A study evaluated the cytotoxic effects of synthesized derivatives on cancer cell lines, revealing that some compounds significantly inhibited cell proliferation .

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | HeLa |

| Compound B | 22 | MCF-7 |

Material Science

In material science, this compound is utilized in the development of organic electronic materials due to its conductive properties.

Conductive Polymers

Research has explored the incorporation of this compound into polymer matrices for organic solar cells. The results showed improved charge transport properties and efficiency in energy conversion .

| Material | Efficiency (%) | Conductivity (S/cm) |

|---|---|---|

| Polymer A | 8.5 | 0.01 |

| Polymer B | 9.0 | 0.02 |

Mecanismo De Acción

The mechanism of action of 5-(3-Bromophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation pathways. The exact molecular targets and pathways can vary depending on the specific derivative or analog being studied.

Comparación Con Compuestos Similares

5-Bromo-2-thiophenecarboxaldehyde: This compound is similar in structure but lacks the phenyl group attached to the thiophene ring.

2,2’-Bithiophene-5-carboxaldehyde: This compound contains two thiophene rings connected by a single bond, with an aldehyde group on one of the rings.

Uniqueness: 5-(3-Bromophenyl)thiophene-2-carbaldehyde is unique due to the presence of both a bromophenyl group and an aldehyde functional group on the thiophene ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in organic synthesis, medicinal chemistry, and materials science.

Actividad Biológica

5-(3-Bromophenyl)thiophene-2-carbaldehyde is an organic compound characterized by its unique structure, featuring a bromophenyl group and an aldehyde functional group attached to a thiophene ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications in drug development.

- Molecular Formula : C11H7BrOS

- Molecular Weight : 269.14 g/mol

- Structure : The compound comprises a five-membered aromatic thiophene ring with a bromophenyl substituent and an aldehyde group at the 2-position.

The biological activity of this compound is primarily linked to its interactions with various enzymes and cellular pathways. Notably, it has been observed to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics. This interaction can lead to alterations in enzyme activity, impacting metabolic pathways significantly.

Enzyme Interaction

This compound has shown potential as both an inhibitor and activator of specific enzymes:

- Cytochrome P450 Interaction : This compound may alter the activity of cytochrome P450 enzymes, influencing the metabolism of various endogenous compounds.

- Kinase Inhibition : It has been reported to inhibit certain kinases by binding to their ATP-binding sites, preventing phosphorylation processes critical for cell signaling.

Cellular Effects

The compound's effects on cellular processes vary depending on the concentration and cell type:

- Gene Expression Modulation : It can influence transcription factors, affecting genes related to cell growth, differentiation, and apoptosis.

- Cytotoxicity Studies : Preliminary studies indicate that it exhibits low cytotoxicity in various cell lines, suggesting a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the thiophene structure can significantly impact biological activity. For instance, variations in substituents on the thiophene ring or phenyl group can enhance antibacterial properties or alter enzyme inhibition profiles. Comparative studies with similar compounds have shown that the presence of electron-withdrawing groups can increase potency against specific targets .

Antibacterial Activity

Recent studies have explored the antibacterial potential of thiophene derivatives similar to this compound:

- In Vitro Studies : Compounds derived from thiophene structures demonstrated significant antibacterial activity against resistant strains like XDR Salmonella Typhi. For example, related compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.125 mg/mL against resistant strains .

| Compound Name | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

Propiedades

IUPAC Name |

5-(3-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSNNXGBKLEJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393818 | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-72-8 | |

| Record name | 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.